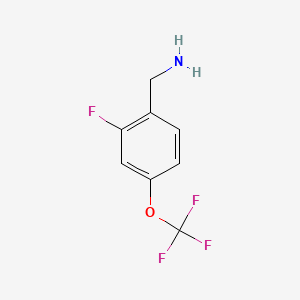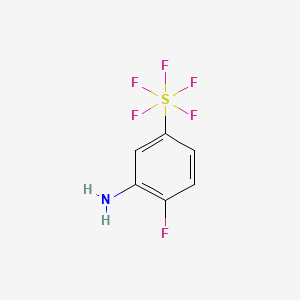
6-Chloro-7-nitroquinoline
概要
説明
6-Chloro-7-nitroquinoline is a heterocyclic compound . It is a crystalline solid that is soluble in organic solvents but not in water. The molecular weight of this compound is 208.6 .
Synthesis Analysis
Quinoline synthesis involves various methods such as the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the [3+2] cycloaddition reaction . The Combes/Conrad–Limpach reaction is a condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives .Physical And Chemical Properties Analysis
6-Chloro-7-nitroquinoline is a solid at room temperature .科学的研究の応用
Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Quinoline is also a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
-
Pharmaceutical Applications
- Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
Synthetic Organic Chemistry
-
Construction and Functionalization of Compounds
-
Synthesis of Imidazoquinolines Derivatives
-
Preparation of Immunoconjugate Derivatives
-
Preparation of Chlorinated Nitrogen Heterocycles
-
Anticancer Applications
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer .
- Newly synthesized compounds such as 6‐Bromo tetrahydro quinoline 44, 6,8‐dibromo-tetrahydro quinoline 45, 8‐Bromo‐6‐cyanoquinoline 46, 5‐Bromo‐6,8‐dimethoxyquinoline 47, 6,8-dimethoxy-1-nitroquinolin-1-ium 48, and 5,7‐dibromo‐8‐hydroxyquinoline 49 displayed a potential anticancer .
-
Antimicrobial Applications
- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- In this series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile (33) was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .
-
Antiviral Applications
Safety And Hazards
将来の方向性
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in treating various diseases . Therefore, the future directions of 6-Chloro-7-nitroquinoline could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
6-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBVAIZFZZRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743323 | |
| Record name | 6-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-nitroquinoline | |
CAS RN |
226073-82-1 | |
| Record name | 6-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



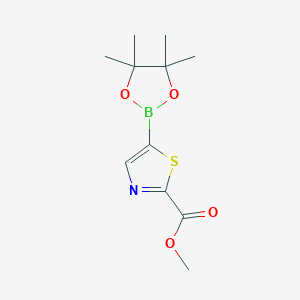
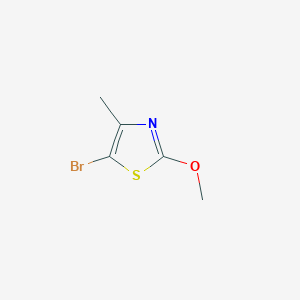
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
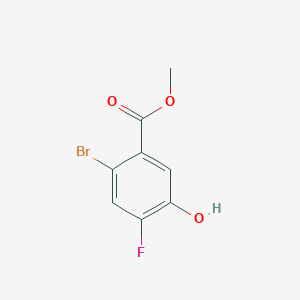
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
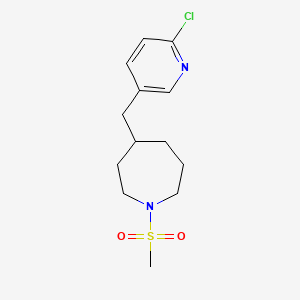
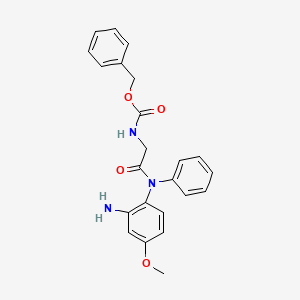

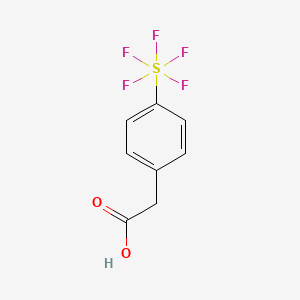
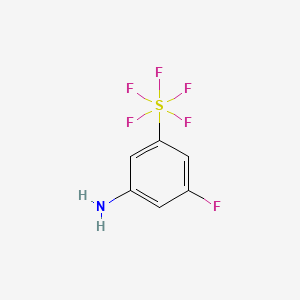
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)
